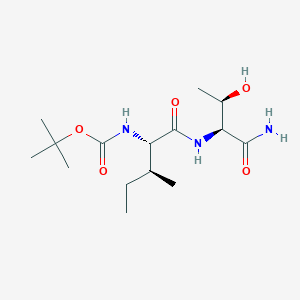
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide typically involves the protection of the amino group of L-isoleucine and L-threonine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form the desired dipeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), di-tert-butyl dicarbonate.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is widely used in scientific research, particularly in the fields of chemistry and biology. It is a crucial intermediate in peptide synthesis, allowing for the construction of complex peptides and proteins. In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . The compound’s stability and ease of deprotection make it valuable in various industrial applications, including the production of pharmaceuticals and biotechnological products .
Mecanismo De Acción
The primary mechanism of action for N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide involves the protection and subsequent deprotection of amino groups. The Boc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Upon deprotection, the free amino groups can participate in further reactions, such as peptide coupling .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alaninol
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- N-(tert-Butoxycarbonyl)-L-tryptophan
Uniqueness
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is unique due to its specific combination of L-isoleucine and L-threonine, which imparts distinct properties to the resulting peptides. The Boc protection strategy is widely used, but the specific amino acid sequence in this compound makes it particularly useful for synthesizing peptides with specific biological activities .
Propiedades
Número CAS |
189691-66-5 |
|---|---|
Fórmula molecular |
C15H29N3O5 |
Peso molecular |
331.41 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N3O5/c1-7-8(2)10(18-14(22)23-15(4,5)6)13(21)17-11(9(3)19)12(16)20/h8-11,19H,7H2,1-6H3,(H2,16,20)(H,17,21)(H,18,22)/t8-,9+,10-,11-/m0/s1 |
Clave InChI |
LMVVWJPAHPYDPV-VLEAKVRGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)

![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)

![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)

![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)

![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
